![molecular formula C11H9N3O3S B1676292 Merbarone CAS No. 97534-21-9](/img/structure/B1676292.png)
Merbarone
Overview
Description
Merbarone is a cell-permeable anticancer drug that inhibits the catalytic activity of topoisomerase II (topo II) without damaging DNA or stabilizing DNA-topo II cleavable complexes . It is also known to induce apoptosis in human leukemic CEM cells through a caspase-3-like protease-dependent mechanism .
Synthesis Analysis
Merbarone is a hybrid molecular scaffold that merges key pharmacophoric elements of etoposide and merbarone, two well-known topoII blockers . Several hybrid derivatives have been designed, synthesized, and characterized for their ability to block topoII .Molecular Structure Analysis
The molecular formula of Merbarone is C11H9N3O3S . It contains 28 bonds in total, including 19 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), 1 urea (-thio) derivative, and 2 imides (-thio) .Physical And Chemical Properties Analysis
Merbarone has a molecular weight of 263.27 . It is a solid substance that is soluble in DMSO .Scientific Research Applications
Antiproliferative Agent
Merbarone and its analogues have been developed as potent antiproliferative agents . These compounds have shown significant antiproliferative activity and efficiently inhibited topoisomerase IIα . The antiproliferative activity of these compounds is affected by both the nature of the basic side chain and the substituents on the pyrimido-pyrimidine moiety .
Topoisomerase IIα Inhibitor
Merbarone is known to inhibit topoisomerase IIα , an enzyme that plays a crucial role in DNA replication . This inhibition can lead to the prevention of cancer cell proliferation .
Anticancer Compound
Merbarone has demonstrated excellent activity against certain murine tumors, including L1210 and P388 leukemias, B16 melanoma, and M5076 sarcoma . This suggests its potential as an anticancer compound .
Schedule-Dependent Antitumor Effects
Preclinical studies suggest that the antitumor effects of Merbarone are schedule-dependent . Repeated dosing increased the killing of tumor cells when compared to intermittent injections .
Renal Insufficiency Treatment
Merbarone has been observed to cause renal insufficiency at high doses . This suggests its potential use in the treatment of renal insufficiency, although further research is needed to confirm this .
Hypouricemia Treatment
Merbarone has been observed to cause marked hypouricemia in all patients . This suggests its potential use in the treatment of conditions associated with high uric acid levels, such as gout .
Mechanism of Action
Target of Action
Merbarone primarily targets DNA topoisomerase II (TOP2) . TOP2 is a conserved regulator of chromatin topology that catalyzes reversible DNA double-strand breaks (DSBs) and is essential for maintaining genomic integrity during vital cellular processes such as transcription, replication, and cell division .
Mode of Action
Merbarone acts as a catalytic inhibitor of TOP2 . It specifically blocks the cleavage of the substrate DNA helix by TOP2 , preventing the formation of the TOP2–DNA cleavage complex . This action substantially decreases the catalytic activity of TOP2 .
Biochemical Pathways
The inhibition of TOP2 by Merbarone affects the enzyme’s ability to relieve the superhelical state of genomic DNA or disentangle interlinked chromosomes . This action can lead to the accumulation of double-strand breaks, causing cell death .
Result of Action
Merbarone’s inhibition of TOP2 leads to a decrease in the enzyme’s catalytic activity, resulting in no DNA cleavage . This action can strongly inhibit cancer cell proliferation . It’s also noted that merbarone confusingly induces dna breaks and causes s and g2/m arrest with an undefined mechanism of action to date .
Safety and Hazards
Merbarone is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is also toxic and can cause serious damage to health by prolonged exposure . It may impair fertility and harm unborn children . It is recommended to handle Merbarone with protective clothing, gloves, and eye/face protection .
properties
IUPAC Name |
4,6-dioxo-N-phenyl-2-sulfanylidene-1,3-diazinane-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c15-8(12-6-4-2-1-3-5-6)7-9(16)13-11(18)14-10(7)17/h1-5,7H,(H,12,15)(H2,13,14,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JARCFMKMOFFIGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2C(=O)NC(=S)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9031567 | |
Record name | Merbarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9031567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
H2O < 0.1 (mg/mL), C2H5OH < 0.1 (mg/mL), 0.1N HCI <0.1 (mg/mL), DMSO 80 (mg/mL), 0.1N NaOH 5 (mg/mL), CHCl3 < 0.1 (mg/mL), CH3CN < 0.1 (mg/mL), pH 9 buffer < 0.1 (mg/mL), (CH3)2 < 0.1 (mg/mL), TFA < 0.1 (mg/mL), THF 6 (mg/mL) | |
Record name | MERBARONE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/336628%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Product Name |
Merbarone | |
CAS RN |
97534-21-9 | |
Record name | Merbarone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97534-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Merbarone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097534219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Merbarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9031567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MERBARONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWB9IF596V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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